(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate
Description
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 5-bromo-2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN3O3/c16-9-5-6-12(17)11(7-9)15(22)23-8-20-14(21)10-3-1-2-4-13(10)18-19-20/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQIKHXOELSKHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolytic Pathway from Benzonitrile Precursor
The nitrile hydrolysis route provides high-purity 5-bromo-2-chlorobenzoic acid through sequential substitution and hydrolysis. Starting with 5-bromo-2-chlorobenzonitrile, alkaline hydrolysis using 1.8M sodium hydroxide at 90°C for 4 hours achieves complete conversion. Critical parameters include:
Table 1: Hydrolysis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| NaOH Concentration | 1.6-2.0M | <±2% yield var. |
| Temperature | 85-95°C | 5% yield drop/10°C |
| Reaction Time | 3.5-4.5h | Plateau after 4h |
Post-hydrolysis, acidification with concentrated HCl at 5±5°C precipitates the product in 85.9% yield with 99.9% HPLC purity. This method avoids hazardous bromination agents but requires strict temperature control during the exothermic neutralization.
Direct Bromination of o-Chlorobenzoic Acid
Alternative industrial-scale production employs regioselective bromination using bromine (Br₂) in sulfuric acid with hydrogen peroxide catalysis. Key advantages include:
- 98% atom economy compared to nitrile route
- Reduced purification steps due to minimal di-brominated byproducts
- Scalability to >100kg batches with consistent 89-92% yields
Reaction Mechanism:
- Electrophilic Aromatic Substitution: H₂SO4 protonates Br₂, generating Br⁺ for para-bromination relative to chlorine
- Oxidative Workup: H₂O₂ oxidizes HBr byproducts, minimizing corrosion
Construction of Benzotriazinone Core
Diazotization-Cyclization of Anthranilamide
The benzotriazinone scaffold forms via diazotization of anthranilamide (2) under acidic conditions:
- Diazonium Salt Formation:
- Cyclization:
Critical Process Parameters:
Alternative Synthesis from Anthranilohydrazide
For acid-sensitive substrates, anthranilohydrazide (4) undergoes cyclization in diluted HCl (2N) with NaNO₂:
Esterification and Coupling Strategies
Direct N-Alkylation Pathway
This one-pot method couples preformed acid chloride with benzotriazinone methanol:
Step 1: Chloromethyl Ester Synthesis
5-Bromo-2-chlorobenzoic acid reacts with thionyl chloride (2.7eq) in toluene/DMF (0.5% v/v) to form acid chloride. Subsequent treatment with chloromethyl chloride (1.2eq) in dichloromethane yields 96% chloromethyl ester.
Step 2: N-Alkylation of Benzotriazinone
Benzotriazinone (1eq) reacts with chloromethyl ester (1.05eq) in DMF/K₂CO₃ (2eq) at 60°C:
Table 2: Alkylation Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60 | 6 | 83 |
| NaH | THF | 40 | 12 | 78 |
| DBU | DCM | 25 | 24 | 65 |
Sequential Esterification Approach
Step 1: Benzotriazinone Methanol Synthesis
Methyl 2-(4-oxobenzotriazin-3(4H)-yl)acetate (from) undergoes:
- Saponification with LiOH (2eq) in THF/H₂O → 95% carboxylic acid
- Reduction with BH₃·THF (3eq) → 88% primary alcohol
Step 2: Steglich Esterification
Benzotriazinone methanol (1eq), 5-bromo-2-chlorobenzoic acid (1.2eq), DCC (1.5eq), DMAP (0.1eq) in DCM:
- 78% yield after silica gel chromatography
- Requires anhydrous conditions to prevent DCC hydrolysis
Analytical Characterization
Spectroscopic Validation
¹H NMR (400MHz, DMSO-d₆):
13C NMR:
HRMS: m/z 435.9211 [M+H]⁺ (calc. 435.9208)
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O):
Industrial Production Considerations
Continuous Flow Implementation
Microwave-assisted flow reactors enhance the diazotization step:
Chemical Reactions Analysis
Types of Reactions
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can participate in redox reactions, where the triazinone ring or the benzoate moiety undergoes oxidation or reduction.
Hydrolysis: The ester bond in the benzoate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis produces the corresponding carboxylic acid and alcohol.
Scientific Research Applications
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate involves its interaction with specific molecular targets. The halogenated benzoate moiety can interact with enzymes or receptors, potentially inhibiting their activity. The triazinone ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Analogs
| Compound Name | Substituents | Molecular Formula | Molecular Weight (Da) | Reactivity Profile |
|---|---|---|---|---|
| Target Compound | 5-Bromo-2-chlorobenzoate | C₁₅H₉BrClN₃O₃ | 385.6 | Moderate (stable ester) |
| SMDOP | Methanesulfonate | C₈H₇N₃O₄S | 265.2 | High (excellent leaving group) |
| Methyl 3-[[4-(4-bromo-2-formylphenoxy)...] | Bromo, formyl, methoxy | C₂₅H₁₉BrN₄O₆ | 573.3 | High (electrophilic formyl group) |
| (S)-2-(4-Oxobenzo[...])acetate | Trifluoromethoxy | C₁₈H₁₅F₃N₄O₃ | 416.3 | Enhanced metabolic stability |
Biological Activity
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate is a synthetic organic molecule that exhibits a complex structure characterized by a triazinone core and halogenated benzoate moiety. This unique architecture suggests potential biological activities that are of interest in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes:
- A triazinone ring , which is known to enhance biological activity through various mechanisms.
- A bromo-chloro-substituted benzoate group , which may influence lipophilicity and bioavailability.
Biological Activities
Research indicates that compounds containing triazine or triazinone structures exhibit a range of biological activities. The specific activities associated with This compound include:
-
Anticancer Activity :
- Triazine derivatives have been shown to possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.
- The presence of halogen atoms (bromine and chlorine) can enhance the compound's interaction with biological targets, potentially increasing its efficacy against various cancer cell lines.
-
Antimicrobial Activity :
- Similar compounds have demonstrated significant antimicrobial effects against a variety of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymatic pathways.
The mechanism by which This compound exerts its biological effects likely involves:
- Binding to specific enzymes or receptors, altering their activity.
- Inducing oxidative stress within cells, leading to apoptosis in cancerous cells.
- Inhibition of DNA synthesis or repair mechanisms in microbial pathogens.
Research Findings
Several studies have highlighted the potential of similar compounds in therapeutic applications:
Case Studies
-
Anticancer Efficacy :
- A study assessed the cytotoxic effects of triazinone derivatives on various cancer cell lines. The results indicated that compounds with similar structures to This compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
-
Antimicrobial Testing :
- Research involving the antimicrobial properties of halogenated benzoates showed that these compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at sub-micromolar concentrations.
Q & A
Q. What are the key structural features of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate, and how do they influence its reactivity?
The compound contains a triazine ring fused with a benzotriazinone moiety (contributing to electron-deficient properties) and a substituted benzoate ester. The bromine and chlorine atoms at positions 5 and 2 of the benzoyl group enhance electrophilic aromatic substitution potential. The ester group allows nucleophilic acyl substitution, while the triazinone core may participate in hydrogen bonding or π-π stacking .
Q. What synthetic strategies are recommended for preparing this compound?
Multi-step synthesis is typically required:
- Step 1: Bromination and chlorination of 2-chlorobenzoic acid derivatives (e.g., using NBS or SOCl₂) to install halogen substituents .
- Step 2: Formation of the triazinone core via cyclization of a triazine precursor under acidic or thermal conditions .
- Step 3: Esterification using methanol or methyl iodide to attach the benzoate group . Reaction optimization (e.g., microwave-assisted synthesis) can improve yields and reduce side products .
Q. How can researchers confirm the compound’s purity and structural integrity?
- Chromatography: HPLC or GC-MS to assess purity (>95% recommended for biological assays) .
- Spectroscopy: ¹H/¹³C NMR to verify substituent positions; IR to confirm ester C=O (1720–1740 cm⁻¹) and triazinone N-H (3200–3400 cm⁻¹) .
- Mass Spectrometry: HRMS for exact mass validation (e.g., [M+H]⁺ or [M+Na]⁺) .
Advanced Research Questions
Q. How can reaction conditions be optimized for selective functionalization of the triazinone core?
- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates in nucleophilic substitutions .
- Catalysts: Pd(PPh₃)₄ for Suzuki couplings at the bromine site; CuI for Ullmann-type arylations .
- Temperature Control: Low temperatures (−20°C to 0°C) minimize ester hydrolysis during halogenation .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Dose-Response Analysis: Use IC₅₀ values to compare potency variations due to assay conditions (e.g., cell line differences) .
- Metabolic Stability Tests: Assess degradation in liver microsomes to explain discrepancies in in vivo vs. in vitro efficacy .
- Computational Modeling: Dock the compound into target proteins (e.g., kinases) to identify binding mode inconsistencies .
Q. How do steric and electronic factors influence regioselectivity in derivative synthesis?
- Steric Effects: Bulky substituents at the 5-bromo position hinder electrophilic attacks at the adjacent 4-oxo site .
- Electronic Effects: Electron-withdrawing groups (e.g., Cl, Br) direct nucleophilic substitutions to the para position of the benzoyl ring .
- DFT Calculations: Predict reaction pathways using Gaussian or ORCA software to validate experimental outcomes .
Q. What strategies mitigate organic degradation during prolonged experiments?
- Stabilization: Store solutions at −80°C under nitrogen to prevent oxidation .
- Real-Time Monitoring: Use in situ FTIR or Raman spectroscopy to track degradation kinetics .
- Additives: Include radical scavengers (e.g., BHT) in reaction mixtures to inhibit unwanted side reactions .
Methodological Considerations
Q. How should researchers design SAR studies for derivatives of this compound?
- Scaffold Modification: Systematically vary substituents on the triazinone (e.g., methyl, nitro) and benzoate (e.g., F, CF₃) .
- Bioisosteric Replacement: Substitute the ester group with amides or carbamates to improve metabolic stability .
- Data Normalization: Use standardized assays (e.g., ATP-based viability tests) to ensure cross-study comparability .
Q. What analytical techniques are critical for studying degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
